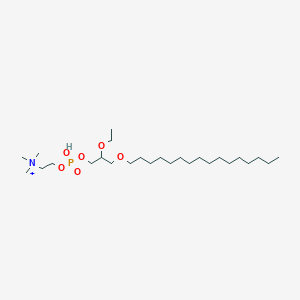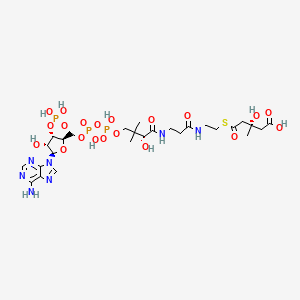
2-O-ethyl-PAF C-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-ethyl-PAF C-16, also known as 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine, is a synthetic analog of Platelet-activating Factor (PAF). It contains an ethyl group attached by an ether linkage at the sn-2 position. This compound is a competitive ligand for the Platelet-activating Factor Receptor (PAFR) and inhibits the binding of PAF antagonists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-ethyl-PAF C-16 involves the following steps:
Starting Material: The synthesis begins with 1-O-hexadecyl-sn-glyceryl-3-phosphorylcholine.
Ethylation: The hydroxyl group at the sn-2 position is ethylated using ethyl iodide in the presence of a base such as sodium hydride.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-O-ethyl-PAF C-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: The ethyl group at the sn-2 position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
2-O-ethyl-PAF C-16 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAF analogs and their interactions with receptors.
Biology: The compound is employed in research to investigate the role of PAF in cellular signaling and inflammation.
Medicine: It is used in pharmacological studies to explore potential therapeutic applications in conditions involving platelet aggregation and inflammation.
Industry: The compound is utilized in the development of new drugs and therapeutic agents targeting PAF receptors
Mécanisme D'action
2-O-ethyl-PAF C-16 exerts its effects by binding to the Platelet-activating Factor Receptor (PAFR). This binding inhibits the interaction of PAF with its receptor, thereby modulating various cellular responses. The molecular targets include PAF receptors on platelets, neutrophils, and other immune cells. The pathways involved in its mechanism of action include the inhibition of platelet aggregation and the modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-O-methyl-PAF C-16: Another synthetic PAF analog with a methyl group at the sn-2 position.
Methylcarbamyl PAF C-16: A more potent agonist in inducing platelet aggregation compared to 2-O-ethyl-PAF C-16.
Uniqueness
This compound is unique due to its specific ethyl group at the sn-2 position, which makes it a less potent agonist than methylcarbamyl PAF C-16. This unique structural feature allows it to be used as a competitive ligand for PAF receptors, making it valuable in research focused on PAF receptor interactions and related cellular processes .
Propriétés
Formule moléculaire |
C26H57NO6P+ |
|---|---|
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
2-[(2-ethoxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/p+1 |
Clé InChI |
LPHUUVMLQFHHQG-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide](/img/structure/B10770591.png)


![(S)-3-((S)-2-{(S)-2-[(S)-2-((2S,3S)-2-Acetylamino-3-methyl-pentanoylamino)-3-hydroxy-propionylamino]-4-carbamoyl-butyrylamino}-4-methyl-pentanoylamino)-5-methanesulfonyl-pent-4-enoic acid](/img/structure/B10770611.png)
![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide](/img/structure/B10770613.png)
![2-[[(2~{R})-2-butyl-6,7-bis(chloranyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid](/img/structure/B10770615.png)
![(2s,3s)-1-[(7-Methyl-2,3-Dihydro-1h-Inden-4-Yl)oxy]-3-[(1-Methylethyl)amino]butan-2-Ol](/img/structure/B10770631.png)
![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B10770633.png)
![6-[2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10770639.png)


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid](/img/structure/B10770667.png)
![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)
![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)